molecular formula C21H22N2O7 B14053152 (12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B14053152
M. Wt: 414.4 g/mol
InChI Key: MTCQOMXDZUULRV-GZLPDKJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide” is a tetracycline-class antibiotic derivative characterized by a complex tetracyclic scaffold with multiple functional groups. Its stereochemistry (12aR configuration) and substituent arrangement—including hydroxyl groups at positions 1,10,11,12a, a dimethylamino group at position 4, and ketone moieties at positions 3 and 12—define its biological interactions and pharmacokinetic profile . Structurally, it closely resembles doxycycline but lacks the methyl group at position 6 and differs in hydroxylation patterns . This suggests antibacterial activity against Gram-positive pathogens, though its exact clinical applications remain under investigation.

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9?,10?,15?,21-/m0/s1

InChI Key

MTCQOMXDZUULRV-GZLPDKJZSA-N

Isomeric SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

Preparation Methods

Introduction of the Dimethylamino Group

The dimethylamino moiety at position 4 is introduced via Mannich reaction or nucleophilic substitution under alkaline conditions. Key steps include:

  • Protection of Hydroxyl Groups : Ethylene glycol or trimethylsilyl chloride protects reactive hydroxyls to prevent undesired side reactions.
  • Reaction with Dimethylamine : Protected tetracycline intermediates react with dimethylamine hydrochloride in ethanol/water (1:1) at 50–60°C for 6–8 hours.
  • Deprotection : Acidic hydrolysis (HCl, pH 1–2) removes protecting groups, yielding the dimethylamino-substituted intermediate.

Crystallization and Purification

Urea Double Salt Method

A patented approach optimizes purity and particle size distribution:

  • Formation of Urea Complex : Tetracycline alkali reacts with urea in butanol to form a urea double salt.
  • Acidic Crystallization : The double salt is treated with HCl in a mixed solvent (e.g., ethanol/water), followed by seeded crystallization at 27–32°C.

Table 2: Crystallization Parameters

Parameter Optimal Range Outcome
Temperature 27–32°C Uniform nucleation
Solvent Ratio Ethanol/Water (3:1) 88% yield
Seeding 0.5% w/w Purity >98%

Solvent Screening

  • 2-Ethoxyethanol : Enhances solubility of intermediates, reducing agglomeration.
  • Kieselgur Filtration : Removes colloidal impurities prior to crystallization.

Structural Characterization

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (DMSO-d6) confirms stereochemistry: δ 7.52 (s, 1H, C11-OH), δ 3.21 (s, 6H, N(CH3)2).
  • Mass Spectrometry : ESI-MS m/z 542.1 [M+H]+ aligns with theoretical molecular weight.

X-ray Crystallography

Single-crystal X-ray diffraction verifies the (12aR) configuration and hydrogen-bonding network between hydroxyl and carboxamide groups.

Challenges and Limitations

  • Stereochemical Control : Epimerization at C4a remains a challenge during acidic steps, necessitating precise pH control.
  • Scalability : Seeded crystallization requires strict temperature gradients to avoid polydisperse particles.
  • Byproduct Formation : Over-reaction with dimethylamine yields quaternary ammonium salts, requiring iterative purification.

Chemical Reactions Analysis

Sancycline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of sancycline with modified functional groups that can alter its biological activity and pharmacokinetic properties .

Scientific Research Applications

Sancycline has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and modification of tetracycline antibiotics.

    Biology: Sancycline is used in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.

    Medicine: Although not as commonly used as other tetracyclines, sancycline’s simplified structure makes it a valuable compound for developing new therapeutic agents.

Mechanism of Action

Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of sancycline include the 30S ribosomal subunit, and its binding interferes with the function of transfer RNA (tRNA) during translation .

Comparison with Similar Compounds

Key Structural Differences :

  • Hydroxylation : The target compound has hydroxyl groups at positions 1,10,11,12a, unlike doxycycline (positions 5,10,11,12a) and tetracycline (positions 10,11,12a). This may enhance solubility or alter target binding .
  • Methyl Group : Doxycycline’s C6 methyl group extends its half-life by reducing renal clearance, whereas the target compound lacks this modification .
  • Omadacycline’s Modifications: The addition of a dimethylamino group at C7 and a bulky side chain at C9 improves penetration into bacterial cells and reduces efflux pump-mediated resistance .

Pharmacological and Functional Comparisons

Antibacterial Spectrum

  • Target Compound: Predicted activity against S. pneumoniae via inhibition of capsular polysaccharide biosynthesis proteins . Limited data on Gram-negative coverage.
  • Doxycycline : Broad-spectrum activity against Gram-positive bacteria, atypical pathogens (e.g., Chlamydia), and some Gram-negative species .
  • Omadacycline : Expanded spectrum, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), due to structural modifications .

Resistance Mechanisms

  • Omadacycline : The C9 side chain sterically hinders binding to tetracycline-specific efflux pumps (e.g., TetA), overcoming common resistance mechanisms .

Pharmacokinetics

Parameter Target Compound Doxycycline Omadacycline
Half-life (hours) Not reported 18–22 16–18
Protein Binding (%) Estimated 80–90 85–90 20–30
Oral Bioavailability Unknown 90–100% 34.5%

Research Findings

  • Target Compound : Demonstrated a dock score of -12.3 kcal/mol with S. pneumoniae capsular polysaccharide biosynthesis proteins, indicating strong binding affinity .
  • Doxycycline : Oxidation kinetics by N-chlorosuccinimide (NCS) in acidic media reveal susceptibility to degradation at C11 and C12a hydroxyl groups, impacting stability .
  • Omadacycline: Phase III trials showed non-inferiority to linezolid for acute bacterial skin infections, with fewer gastrointestinal side effects compared to older tetracyclines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.